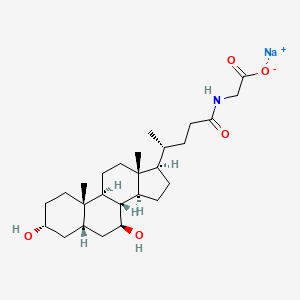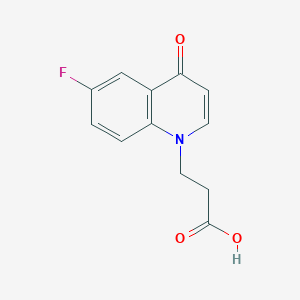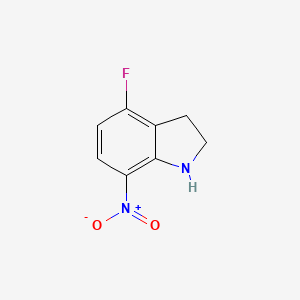
4-fluoro-7-nitro-2,3-dihydro-1H-indole
Vue d'ensemble
Description
4-fluoro-7-nitro-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C8H7FN2O2 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antituberculosis Activity
Indole derivatives, specifically those related to the structure of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, have shown significant promise in medicinal chemistry, particularly in the fight against tuberculosis. A study by Karalı et al. (2007) synthesized a series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones and evaluated their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. The compounds displayed notable inhibitory activity, highlighting the potential of fluoro-nitro-indole derivatives in developing new antituberculosis agents. This underscores the importance of structural variation in indoles for enhancing biological activity against tuberculosis (Karalı et al., 2007).
Antimicrobial and Antiinflammatory Properties
Research by Narayana et al. (2009) on heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, which are structurally similar to this compound, revealed these compounds possess antimicrobial, antiinflammatory, and antiproliferative activities. This study demonstrates the broad spectrum of biological activities that fluoro-nitro-indole derivatives can exhibit, offering insights into their potential application in treating various diseases and conditions (Narayana et al., 2009).
HIV-1 Attachment Inhibitor
In the context of virology, Wang et al. (2003) discovered that indole derivatives, specifically those modified with fluoro groups, can interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. This research highlights the potential of fluoro-nitro-indole compounds in the development of novel HIV-1 attachment inhibitors, contributing to the ongoing efforts to combat HIV/AIDS (Wang et al., 2003).
Synthetic Methodologies and Chemical Properties
The structural and synthetic versatility of fluoro-nitro-indole derivatives also extends to their use in organic synthesis and chemical research. Studies on palladium-catalyzed reactions and the development of new synthetic methodologies for indoles have broadened the understanding of the chemical properties and reactivity of these compounds. Research by Ansari et al. (2016) on palladium catalyzed reductive cyclizations, for example, provides valuable insights into the synthesis of biindoles and their derivatives, showcasing the significant role of fluoro-nitro-indole structures in advancing synthetic organic chemistry (Ansari et al., 2016).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the targets of the indole derivative and the nature of its interaction with these targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific targets and biochemical pathways affected by the compound.
Propriétés
IUPAC Name |
4-fluoro-7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVIDRYITUVQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
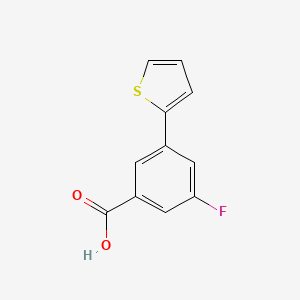
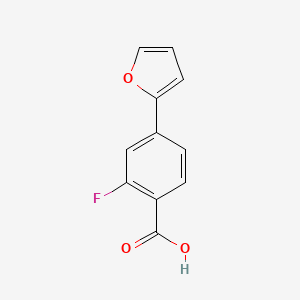
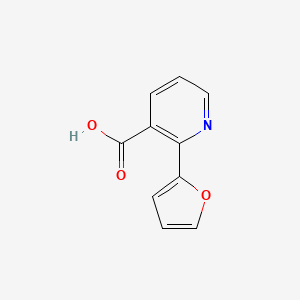
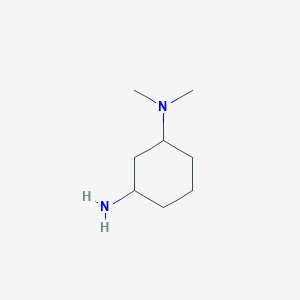
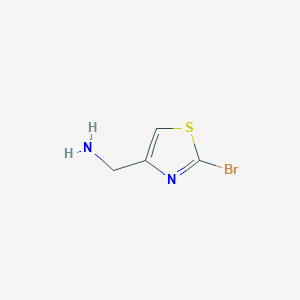
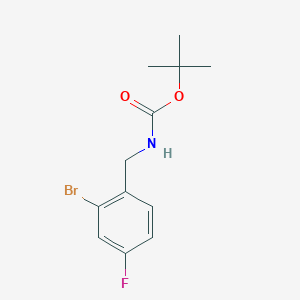
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
